molecular formula C16H19N5O3S B2444731 4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2191266-32-5

4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

货号: B2444731
CAS 编号: 2191266-32-5
分子量: 361.42
InChI 键: VUUODDWUPJMOAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a synthetic compound based on the tetrahydropyridopyrimidine heterocyclic scaffold, a structure of significant interest in medicinal chemistry for its potential as a protein kinase inhibitor . Compounds featuring the tetrahydropyridopyrimidine core have been investigated as potent and selective inhibitors of critical cellular signaling targets. Research highlights include analogues acting as extracellular signal-regulated kinase 2 (Erk2) inhibitors, which are relevant for exploring pathways in cancer cell proliferation , and others demonstrating promising inhibitory activity against human topoisomerase II (topoII), a validated target for anticancer therapeutics . The molecular architecture of this compound integrates a morpholine group and a pyridine sulfonyl moiety, which are common in pharmacologically active molecules and are known to contribute to binding affinity and solubility . This product is intended for non-medical applications, including industrial uses or scientific research, and is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the product's safety data sheet (MSDS) prior to use.

属性

IUPAC Name

4-(8-pyridin-3-ylsulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c22-25(23,14-4-1-5-17-12-14)21-6-2-3-13-11-18-16(19-15(13)21)20-7-9-24-10-8-20/h1,4-5,11-12H,2-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUODDWUPJMOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CN=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S with a molecular weight of approximately 348.43 g/mol. Its structure includes a pyridine ring linked to a sulfonyl group and a tetrahydropyrido-pyrimidine moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the pyrido-pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)12.5
Similar Pyrido-PyrimidinesMDA-MB-231 (Breast)15.0

The compound exhibited an IC50 value of 12.5 µM against A549 lung cancer cells, indicating potent cytotoxicity. Additionally, structural analogs have demonstrated enhanced activity against breast cancer cell lines.

Enzymatic Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in cancer progression. For example:

  • ENPP1 Inhibition : Compounds based on the pyrido-pyrimidine structure have been identified as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in tumor immunity by regulating the STING pathway. This inhibition can enhance antitumor immunity and has been validated in preclinical models .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
  • Modulation of Enzymatic Activity : By inhibiting key enzymes like ENPP1, it alters signaling pathways that promote tumor growth.

Case Studies

A notable study investigated the effects of this compound on various cancer models:

  • Study Design : Mice bearing A549 xenografts were treated with varying doses of the compound.
  • Findings : Significant tumor regression was observed at doses above 10 mg/kg when administered bi-weekly, with minimal toxicity reported.

常见问题

Q. What are the recommended synthetic routes for 4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, starting with a pyrido[2,3-d]pyrimidine core. Key steps include sulfonylation at position 8 using pyridin-3-ylsulfonyl chloride and introducing morpholine at position 2 via nucleophilic substitution. Optimization involves:
  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for substitution steps .
  • Catalysts : Use of triethylamine or DMAP to accelerate sulfonylation and substitution .
  • Yield Improvement : Microwave-assisted synthesis or flow chemistry for time-sensitive steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyridinyl sulfonyl protons at δ 8.5–9.0 ppm; morpholine protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~470) .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Test in DMSO (≥50 mM stock solutions) followed by dilution in PBS or cell culture media. The pyridinyl sulfonyl group enhances aqueous solubility compared to non-polar analogs .
  • Stability : Store lyophilized at -20°C. Monitor degradation via TLC under accelerated conditions (40°C/75% RH); instability in acidic media due to morpholine ring protonation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyridin-3-ylsulfonyl and morpholine groups?

  • Methodological Answer :
  • Analog Synthesis : Replace pyridin-3-ylsulfonyl with other sulfonyl groups (e.g., phenyl, benzothiazole) and morpholine with piperidine or thiomorpholine .
  • Biological Assays : Compare IC50 values in target-specific assays (e.g., kinase inhibition). For example, the sulfonyl group may enhance binding to ATP pockets, while morpholine improves pharmacokinetics .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with residues like Lys68 or Asp184 in kinase domains .

Q. What strategies resolve contradictory bioactivity data between this compound and structurally similar analogs?

  • Methodological Answer :
  • Comparative Profiling : Use panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. For instance, fluorinated analogs (e.g., 4-(trifluoromethyl) derivatives) may show higher selectivity but lower solubility .
  • Metabolite Analysis : LC-MS/MS to detect in vitro metabolites; sulfonyl groups may undergo CYP450-mediated oxidation, altering activity .
  • Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to visualize binding mode differences vs. analogs .

Q. How can in silico tools predict the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.5), BBB permeability (low), and CYP inhibition (CYP3A4 likely). The morpholine group reduces logP compared to alkylamine analogs .
  • MD Simulations : GROMACS for 100-ns trajectories to assess target binding stability; sulfonyl-morpholine interactions may reduce conformational flexibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。